1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
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Overview
Description
1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethylpyrrolidine with 3-fluoropropan-2-ol under specific reaction conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases and conditions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Fluorinated alcohols: Compounds with a fluorine atom and an alcohol group may have comparable chemical reactivity and applications.
Dimethylpyrrolidine derivatives: These compounds have similar structural features and may exhibit related biological properties.
Properties
Molecular Formula |
C9H18FNO |
---|---|
Molecular Weight |
175.24 g/mol |
IUPAC Name |
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H18FNO/c1-7-4-11(5-8(7)2)6-9(12)3-10/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
FCWDNFGZDUCDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1C)CC(CF)O |
Origin of Product |
United States |
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